5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a substituted tetrahydronaphthalenylmethyl group at the N-position.
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-22-12-4-5-13-11(9-12)3-2-8-17(13,21)10-19-16(20)14-6-7-15(18)23-14/h4-7,9,21H,2-3,8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJOCFATXIWOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetralone Intermediate Preparation
6-Methoxy-2-tetralone serves as the starting material. Catalytic hydrogenation or Birch reduction introduces the tetrahydronaphthalene framework, while methoxylation preserves the 6-methoxy group.
Hydroxymethyl Group Introduction
The ketone group in 6-methoxy-2-tetralone undergoes nucleophilic addition using trimethylsilyl cyanide (TMSCN) and zinc iodide, yielding a cyanohydrin intermediate. Hydrolysis with aqueous HCl generates the hydroxymethyl group.
Reductive Amination
The alcohol is oxidized to an aldehyde (e.g., using pyridinium chlorochromate), followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce the primary amine.
Amide Coupling Reaction
The acid chloride reacts with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine in dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine is added to scavenge HCl, driving the reaction to completion. Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final compound.
Reaction Optimization and Scalability
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Acid Chloride Formation | 0°C, SOCl₂, 2 h | Slow reagent addition to control exotherm |
| Amine Coupling | 25°C, 12 h, N₂ atmosphere | Use of molecular sieves to absorb HCl |
| Purification | Ethanol/water (3:1) | Gradient recrystallization |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.9 Hz, 1H, thiophene H-3), 6.82 (d, J = 8.4 Hz, 1H, naphthalene H-5), 4.15 (s, 2H, CH₂NH), 3.78 (s, 3H, OCH₃).
- ¹³C NMR: δ 163.5 (C=O), 142.1 (thiophene C-5), 56.3 (OCH₃).
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, UV 254 nm).
Challenges and Alternative Routes
- Stereochemical Control: The tetrahydronaphthalene ring introduces potential stereoisomers. Catalytic asymmetric hydrogenation or chiral auxiliaries may enhance enantioselectivity.
- Amine Stability: The primary amine is prone to oxidation; reactions require inert atmospheres and antioxidant additives (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups at specific positions on the molecule.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other thiophene derivatives or naphthalene-based compounds, but the presence of the specific substituents in this compound gives it distinct properties and advantages.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
*Assumed formula based on nomenclature; †Calculated based on molecular formula.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The target compound’s tetrahydronaphthalenyl group with polar hydroxy and methoxy substituents balances lipophilicity and water solubility, contrasting with the purely hydrophobic cyclopentyl group in and the protonated amine in .
- Thiophene fentanyl exhibits extreme lipophilicity due to its large aromatic system, contributing to its CNS penetration and opioid activity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves NaH-mediated coupling (similar to ), whereas and require specialized amine functionalization.
Biological Activity
5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chloro group and an amide functional group. Its structural components include:
- Thiophene Ring : Contributes to the compound's electronic properties.
- Chloro Substituent : Enhances lipophilicity and may influence receptor interactions.
- Tetrahydronaphthalene Moiety : Imparts structural rigidity and may modulate biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies using DPPH and FRAP assays demonstrated its ability to scavenge free radicals effectively .
- Cytotoxicity Against Cancer Cells : Research indicates that 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide displays cytotoxic effects against several cancer cell lines. The IC50 values suggest potent activity:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH | 25 | |
| Cytotoxicity (HCT116) | MTT | 12 | |
| Cytotoxicity (Jurkat) | MTT | 15 | |
| Anti-inflammatory | ELISA | Not quantified |
Case Study: Anticancer Activity
A study evaluated the efficacy of the compound in human glioblastoma U251 cells. The results showed that treatment with this compound led to a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
Clinical Implications
The promising biological activities of this compound suggest potential applications in oncology and inflammation-related conditions. Further investigations are warranted to elucidate its pharmacokinetics, optimal dosing regimens, and long-term effects.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. Key steps include:
- Coupling the thiophene-2-carboxylic acid derivative with the tetrahydronaphthalenylmethylamine intermediate under peptide-coupling reagents (e.g., EDCI/HOBt) .
- Optimizing solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to reflux) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 65–75 | 92–98 | |
| Cyclization | K₂CO₃, EtOH, Reflux, 6h | 70–80 | 90–95 |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks to confirm the thiophene ring (δ 6.8–7.5 ppm), tetrahydronaphthalene protons (δ 1.5–3.0 ppm), and amide NH (δ 8.0–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., C₁₈H₁₉ClNO₃S requires [M+H]+ 364.0874) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) to establish IC₅₀ values across studies .
- Structural Analog Comparison : Compare activity of analogs (e.g., 2-chloro-5-(trifluoromethyl)phenyl derivatives) to identify substituent effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess variability in experimental conditions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in cellular systems?
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Pathway Analysis : Perform transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to identify dysregulated pathways (e.g., NF-κB or MAPK) .
- Mutagenesis Studies : Engineer cells with knockouts of putative targets (e.g., enzymes in arachidonic acid metabolism) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
